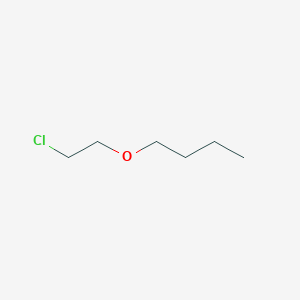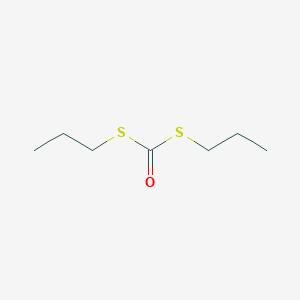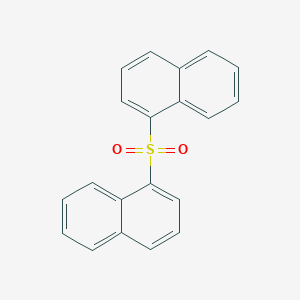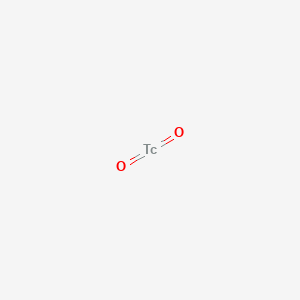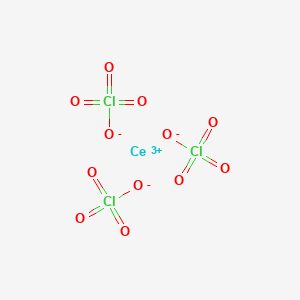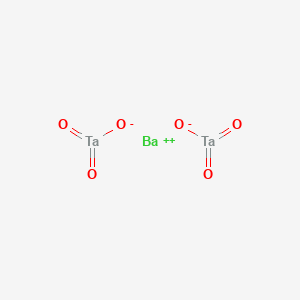
Barium tantalum oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium tantalum oxide is a compound that combines barium, tantalum, and oxygen It is known for its unique properties, including high dielectric constant and photocatalytic activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium tantalum oxide can be synthesized using several methods. One common method is the polymerizable complex method, which involves the preparation of a polymerizable complex followed by calcination. This method allows for the control of the morphology and particle size of the resulting compound .
Another method involves the nitridation of a mixture of barium carbonate and tantalum oxide in a flowing ammonia atmosphere. This process yields barium tantalum oxynitride, which can be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through solid-state reactions. This involves mixing barium carbonate and tantalum pentoxide powders, followed by high-temperature calcination. The reaction conditions, such as temperature and duration, are carefully controlled to ensure the formation of the desired phase and to optimize the properties of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Barium tantalum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions include various oxides and suboxides of tantalum, as well as oxynitrides when nitrogen is introduced into the reaction .
Wissenschaftliche Forschungsanwendungen
Barium tantalum oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a photocatalyst for water splitting and other photochemical reactions.
Biology and Medicine: Research is ongoing into the potential biomedical applications of this compound, particularly in the field of cancer treatment.
Industry: In industrial applications, this compound is used in the production of advanced ceramics and electronic devices.
Wirkmechanismus
The mechanism by which barium tantalum oxide exerts its effects is primarily related to its electronic structure and surface properties. In photocatalytic applications, the compound absorbs light and generates electron-hole pairs, which then participate in redox reactions. The specific molecular targets and pathways involved depend on the nature of the reaction and the conditions under which it occurs .
Vergleich Mit ähnlichen Verbindungen
Barium tantalum oxide can be compared with other similar compounds, such as barium titanate and barium niobate. These compounds share some properties, such as high dielectric constants and photocatalytic activity, but also have unique characteristics:
Barium Titanate: Known for its ferroelectric properties and widely used in capacitors and other electronic devices.
Barium Niobate: Exhibits strong nonlinear optical properties and is used in photonics and optoelectronics.
This compound stands out due to its combination of high dielectric constant and photocatalytic activity, making it a versatile material for various applications.
Eigenschaften
IUPAC Name |
barium(2+);oxido(dioxo)tantalum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.6O.2Ta/q+2;;;;;2*-1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRBWDWIZAHEBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ta](=O)=O.[O-][Ta](=O)=O.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO6Ta2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
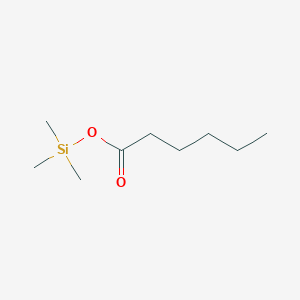
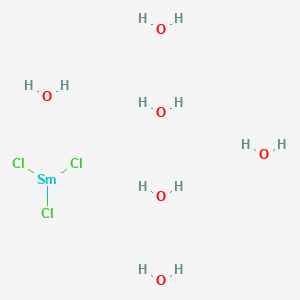
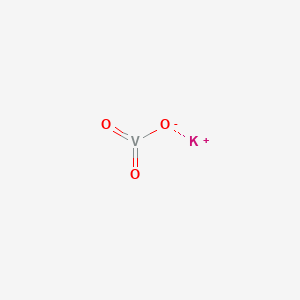
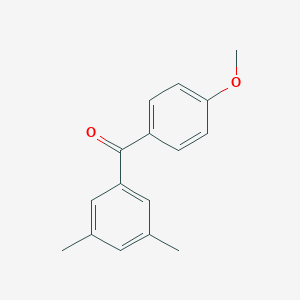
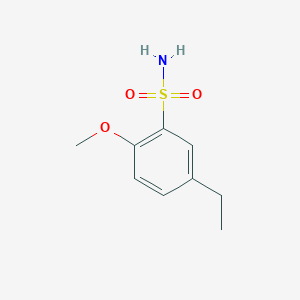
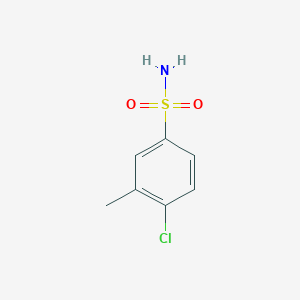
![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
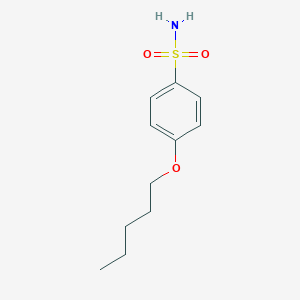
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
